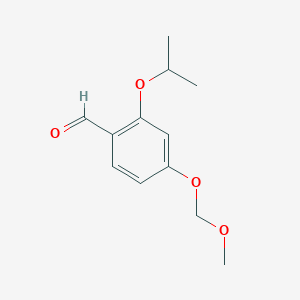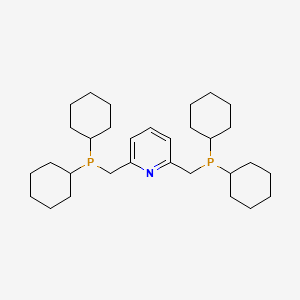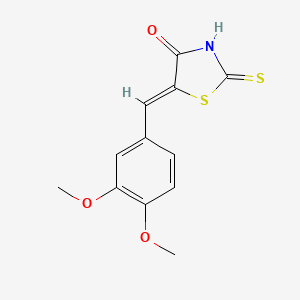
TEPA(HBBBH)
Descripción general
Descripción
It is also referred to by other names such as 4,7,10-tri-Boc-tetraethylene pentamine, 4,7,10-tris(Boc)tetraethylenepentamine, Tp(Boc3), and N3,N6,N9-tris(t-butyloxycarbonyl)-3,6,9-triazaundecane-1,11-diamine. The molecular formula of TEPA(HBBBH) is C23H47N5O6, and it has a molecular weight of 489.65 g/mol.
Mecanismo De Acción
Target of Action
TEPA(HBBBH) is primarily used as a protected polyamine linker or sidechain for various applications . It is involved in a range of chemical reactions, suggesting its interaction with multiple targets.
Mode of Action
TEPA(HBBBH) is a derivative of Thiotepa and Tepa, which are known to be trifunctional alkylating agents . Alkylation of DNA by Thiotepa and Tepa can follow two pathways . In the first pathway, these agents are capable of forming cross-links with DNA molecules via two different mechanisms . The first mechanism involves a ring-opening reaction initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . In the second pathway, Thiotepa and Tepa act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine .
Biochemical Pathways
It is known that thiotepa and tepa, from which tepa(hbbbh) is derived, can alkylate dna . This suggests that TEPA(HBBBH) may also interact with DNA and potentially affect various biochemical pathways.
Pharmacokinetics
It is known that thiotepa is metabolized by oxidative desulfuration by the cytochrome p450 enzymes cyp2b6 and cyp3a4 to tepa . Polymorphisms in these enzymes could influence exposure to Thiotepa and Tepa .
Result of Action
Given its use as a protected polyamine linker or sidechain, it is likely involved in facilitating various chemical reactions .
Action Environment
Given its chemical structure and its use in various applications, it is likely that factors such as ph, temperature, and the presence of other chemicals could potentially influence its action .
Métodos De Preparación
The synthesis of TEPA(HBBBH) involves multiple steps, starting with the protection of the amino groups using t-butoxycarbonyl (Boc) groups. The synthetic route typically includes the following steps:
Protection of Amino Groups: The amino groups are protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of Intermediate Compounds: The protected intermediates are then reacted with ethylene diamine derivatives to form the desired polyamine structure.
Final Product Formation: The final product, TEPA(HBBBH), is obtained after purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
TEPA(HBBBH) undergoes various chemical reactions, including:
Oxidation: TEPA(HBBBH) can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Substitution reactions involving TEPA(HBBBH) can occur with reagents such as alkyl halides, leading to the formation of substituted polyamines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
TEPA(HBBBH) has a wide range of scientific research applications, including:
Polymer Synthesis: It is used as a protected polyamine linker in the synthesis of polymers, enhancing stability and interaction with biological molecules.
Gene Delivery and DNA Packaging: TEPA(HBBBH) plays a crucial role in gene therapy research, aiding in the packaging and delivery of DNA.
Solid-Phase Synthesis of Polyamidoamines: It is instrumental in the solid-phase synthesis of polyamidoamines, which are used in drug delivery systems and tissue engineering.
Biomedical Imaging: TEPA(HBBBH) is used to create lanthanide-containing polycations for imaging applications.
Comparación Con Compuestos Similares
TEPA(HBBBH) is unique compared to other similar compounds due to its specific structure and protective Boc groups. Similar compounds include:
Tetraethylenepentamine (TEPA): An organic compound used as a curing agent in epoxy chemistry.
Triethylenetetramine (TETA): Another ethyleneamine used in similar applications as TEPA.
Pentaethylenehexamine: A compound with similar properties but different molecular structure.
TEPA(HBBBH) stands out due to its enhanced stability and specific applications in polymer synthesis and gene delivery.
Propiedades
IUPAC Name |
tert-butyl N,N-bis[2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47N5O6/c1-21(2,3)32-18(29)26(12-10-24)14-16-28(20(31)34-23(7,8)9)17-15-27(13-11-25)19(30)33-22(4,5)6/h10-17,24-25H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWDYNQTBFTICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CCN(CCN(CCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101104032 | |
| Record name | 1,1-Dimethylethyl 2,8-bis(2-aminoethyl)-5-[(1,1-dimethylethoxy)carbonyl]-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556082-09-8 | |
| Record name | 1,1-Dimethylethyl 2,8-bis(2-aminoethyl)-5-[(1,1-dimethylethoxy)carbonyl]-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556082-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2,8-bis(2-aminoethyl)-5-[(1,1-dimethylethoxy)carbonyl]-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)








